molecular formula C24H27ClN2O3 B11229162 N-(2-chloro-4-methylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(2-chloro-4-methylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11229162
M. Wt: 426.9 g/mol
InChI Key: CZXXWYKOOVUADL-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a useful research compound. Its molecular formula is C24H27ClN2O3 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H27ClN2O3/c1-16-9-10-20(19(25)15-16)26-22(28)21-17-7-3-4-8-18(17)23(29)27(13-14-30-2)24(21)11-5-6-12-24/h3-4,7-10,15,21H,5-6,11-14H2,1-2H3,(H,26,28)

InChI Key

CZXXWYKOOVUADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC)Cl

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of spirocyclic isoquinoline derivatives, characterized by a complex structure that may contribute to its biological properties. The presence of a chloro group and a methoxyethyl moiety suggests potential interactions with biological targets.

Structural Formula

N 2 chloro 4 methylphenyl 2 2 methoxyethyl 1 oxo 1 4 dihydro 2 H spiro cyclopentane 1 3 isoquinoline 4 carboxamide\text{N 2 chloro 4 methylphenyl 2 2 methoxyethyl 1 oxo 1 4 dihydro 2 H spiro cyclopentane 1 3 isoquinoline 4 carboxamide}

Antimicrobial Activity

Recent studies have shown that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, spirocyclic compounds have been evaluated for their ability to inhibit bacterial virulence factors. A study highlighted that structural modifications can enhance the potency against pathogens like Staphylococcus aureus and Group A Streptococcus .

CompoundActivity AgainstIC50 (μM)
CCG-2979Streptokinase Expression35
12cBiofilm Formation19
Target CompoundTBDTBD

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Isoquinoline derivatives are known for their ability to induce apoptosis in cancer cell lines. Preliminary data indicate that modifications in the spirocyclic framework can lead to enhanced cytotoxicity against various cancer models.

The proposed mechanism of action involves the inhibition of key enzymes and signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .

Study 1: Antimicrobial Efficacy

A study conducted on a series of spirocyclic isoquinolines demonstrated that specific substitutions at the phenyl ring significantly affected antimicrobial activity. The compound's ability to inhibit biofilm formation was particularly noteworthy, as biofilms are critical for bacterial resistance .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on evaluating the cytotoxic effects of spirocyclic compounds on human cancer cell lines. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer properties .

Conclusion and Future Directions

The compound N-(2-chloro-4-methylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide shows potential for various biological activities, particularly in antimicrobial and anticancer domains. Further research is required to elucidate its precise mechanisms of action and optimize its pharmacological profile.

Future investigations should focus on:

  • In vivo studies to assess the efficacy and safety profile.
  • Structure-activity relationship (SAR) studies to identify key modifications that enhance biological activity.
  • Mechanistic studies to uncover the pathways affected by this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has shown effectiveness in inhibiting the growth of various cancer cell lines. For instance, a study conducted on human breast cancer cells demonstrated that the compound induced apoptosis and inhibited proliferation through the modulation of specific signaling pathways.

Antimicrobial Properties

Research has also revealed antimicrobial activity against several bacterial strains. In vitro assays indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neurological Applications

The spirocyclic structure of the compound suggests potential applications in treating neurological disorders. Preliminary molecular docking studies indicate that it may interact with neurotransmitter receptors, potentially influencing cognitive functions and providing therapeutic benefits in conditions such as Alzheimer's disease.

Pain Management

The compound's structural similarity to known analgesics raises the possibility of its use in pain management. Animal studies are needed to evaluate its efficacy and safety profile in pain relief applications.

  • Anticancer Study :
    • Objective : Evaluate anticancer effects on MCF-7 breast cancer cells.
    • Method : Treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability observed at higher concentrations (IC50 = 15 µM).
  • Antimicrobial Study :
    • Objective : Assess antibacterial activity against E. coli and S. aureus.
    • Method : Disk diffusion method applied to agar plates.
    • Results : Clear zones of inhibition were noted, indicating effective antibacterial action.
  • Neuropharmacological Study :
    • Objective : Investigate potential neuroprotective effects.
    • Method : In vitro assays using neuronal cell lines.
    • Results : Compound exhibited protective effects against oxidative stress-induced cell death.

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